N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
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Overview
Description
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyrone rings. The chromen ring system is known for its diverse biological activities and is commonly found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the condensation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with beta-alanine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The chromen ring system can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen ring can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-alanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl acetate
- N-(Pyridin-2-yl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Uniqueness
N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is unique due to its specific structural features, such as the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9-10(2)18(23)25-16-11(3)14(6-5-13(9)16)24-12(4)17(22)19-8-7-15(20)21/h5-6,12H,7-8H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
GDFVDVBEXAIGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O)C |
Origin of Product |
United States |
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